4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride
Description
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride is a synthetic organic compound featuring a butan-2-one backbone substituted with an amino group at the 4-position and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group at the 3-position. The hydrochloride salt enhances its stability and solubility for research applications. The oxan (tetrahydropyran) moiety may confer improved metabolic stability compared to simpler alkyl substituents .
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(oxan-4-yl)butan-2-one;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(12)10(7-11)6-9-2-4-13-5-3-9;/h9-10H,2-7,11H2,1H3;1H |
InChI Key |
GDPSQWVERNTDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CCOCC1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of the oxan-4-ylmethyl group and its subsequent attachment to the butan-2-one backbone. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
This compound (Target Compound) Core structure: Butan-2-one (ketone backbone). Substituents: 4-amino, 3-(oxan-4-ylmethyl). Salt form: Hydrochloride.
4-Amino-3-(4-cyclopropylphenyl)butanoic acid Core structure: Butanoic acid (carboxylic acid backbone). Substituents: 4-amino, 3-(4-cyclopropylphenyl).
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride Core structure: Butan-2-one (ketone backbone). Substituents: 4-amino, 3-(1-methylpyrazol-5-ylmethyl). Molecular weight: 217.70 g/mol (as hydrochloride) .
4-(Dimethylamino)butanoic acid hydrochloride Core structure: Butanoic acid (carboxylic acid backbone). Substituents: 4-dimethylamino. Application: Used in peptide synthesis and as a chiral intermediate; dimethylamino group may modulate basicity and solubility .
4-(4-Hydroxyphenyl)butan-2-one Core structure: Butan-2-one (ketone backbone). Substituents: 4-(4-hydroxyphenyl). Regulatory status: IFRA standards restrict its use in fragrances due to safety concerns, highlighting the impact of phenolic groups on toxicity profiles .
Comparative Data Table
Research and Application Insights
- Ketone vs. Carboxylic Acid Backbones: The target compound’s ketone group (butan-2-one) may favor reactivity in nucleophilic additions, whereas carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid) are suited for conjugation or salt formation .
- Substituent Impact :
- Regulatory Considerations: Phenolic groups (e.g., 4-(4-hydroxyphenyl)butan-2-one) face stricter safety regulations, whereas amino and oxan substituents are less scrutinized .
Biological Activity
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClN2O2 |
| Molecular Weight | 196.68 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
| Canonical SMILES | Not available |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could influence glucose metabolism and other physiological processes.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to physiological effects.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in several areas:
1. Diabetes Management :
- The compound has been evaluated for its efficacy as a DPP-IV (Dipeptidyl Peptidase IV) inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance incretin levels, improving insulin secretion and lowering blood glucose levels.
2. Neurological Disorders :
- Preliminary studies suggest that this compound may possess neuroprotective properties, indicating its potential for further investigation in neurodegenerative diseases.
In Vitro Studies
Laboratory experiments have demonstrated that this compound can inhibit specific enzymes related to metabolic pathways. For instance, it has been reported to inhibit DPP-IV with notable potency, indicating its potential role in diabetes therapy.
Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds has provided insights into optimizing the biological activity of derivatives. Modifications at specific positions on the oxane ring can enhance potency and selectivity against target enzymes.
Case Studies
Clinical evaluations have highlighted the effectiveness of DPP-IV inhibitors in managing blood glucose levels in diabetic patients. The incorporation of this compound into drug formulations could improve therapeutic outcomes due to its favorable pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
